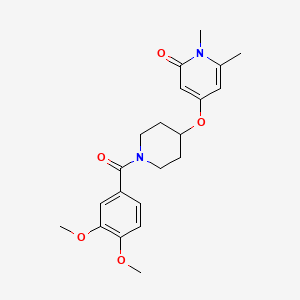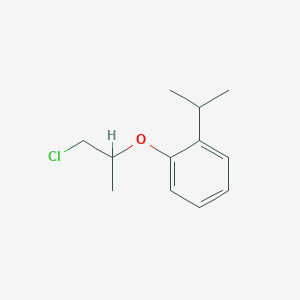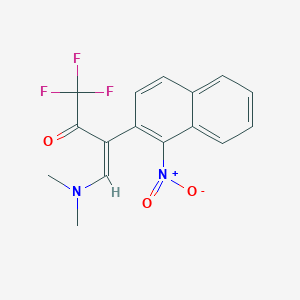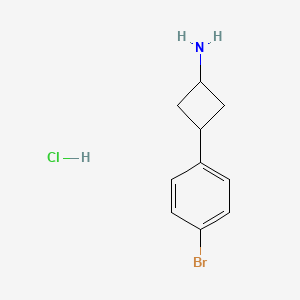
1-(2,6-Difluorophenyl)-3-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,6-Difluorophenyl)-3-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)urea is a useful research compound. Its molecular formula is C18H18F2N2O2 and its molecular weight is 332.351. The purity is usually 95%.
BenchChem offers high-quality 1-(2,6-Difluorophenyl)-3-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,6-Difluorophenyl)-3-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Anticancer Activity
A study by Özgeriş et al. (2017) involves the synthesis of ureas and sulfamides derived from 1-aminotetralins, showcasing their variable cytotoxic activity against human glioblastoma and prostate cancer cell lines. The findings suggest the potential of these compounds as anticancer agents (Özgeriş et al., 2017).
Chemical Interactions and Synthesis Techniques
Tomita and Hse (1992) explored the reactions of urea with methylolphenols under acidic conditions, leading to the formation of various benzylureas. This study indicates the compound's utility in chemical synthesis and the exploration of its reactivity under different conditions (Tomita & Hse, 1992).
Conformational Adjustments in Chemical Structures
Phukan and Baruah (2016) discussed conformational adjustments in synthons of urea and thiourea-based assemblies, highlighting the compound's role in understanding molecular interactions and structure-function relationships in chemical systems (Phukan & Baruah, 2016).
Hypotensive and Antiarrhythmic Activities
Chalina and Chakarova (1998) synthesized urea derivatives showing pronounced hypotensive and antiarrhythmic activities in anesthetized rats. This study underscores the potential medicinal chemistry applications of such compounds (Chalina & Chakarova, 1998).
Antimicrobial Activity
Reddy et al. (2003) reported on the synthesis and evaluation of N-substituted N′-[6-methyl-2-oxido-1,3,2-dioxaphosphinino(5,4-b)pyridine-2-yl]ureas for their antimicrobial activity. The compounds exhibited moderate antimicrobial activity, suggesting their potential in developing new antimicrobial agents (Reddy et al., 2003).
Rheology and Morphology in Hydrogel Formation
Lloyd and Steed (2011) investigated how 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea forms hydrogels in acidic conditions, with the gel's properties varying based on the anion present. This research provides insight into the material science applications of urea derivatives in developing new gel materials (Lloyd & Steed, 2011).
Eigenschaften
IUPAC Name |
1-(2,6-difluorophenyl)-3-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N2O2/c19-14-6-3-7-15(20)16(14)22-17(23)21-11-18(24)9-8-12-4-1-2-5-13(12)10-18/h1-7,24H,8-11H2,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGSLMTZAYMFCCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC2=CC=CC=C21)(CNC(=O)NC3=C(C=CC=C3F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Difluorophenyl)-3-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-{[6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2763913.png)
![N-[3-[2-(Dimethylamino)-2-oxoethyl]oxetan-3-yl]prop-2-enamide](/img/structure/B2763914.png)


![Tert-butyl N-[3-(1-aminocyclopropyl)phenyl]carbamate](/img/structure/B2763920.png)

![3-[(Tert-butoxy)carbonyl]-5-nitrobenzoic acid](/img/structure/B2763922.png)




![4-(4-fluorophenyl)-N-[4-(4-methoxypiperidin-1-yl)phenyl]-1H-pyrrole-2-carboxamide](/img/structure/B2763930.png)
